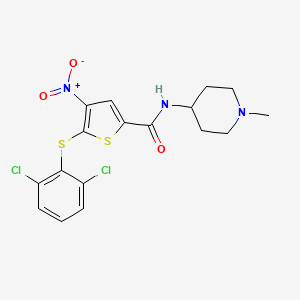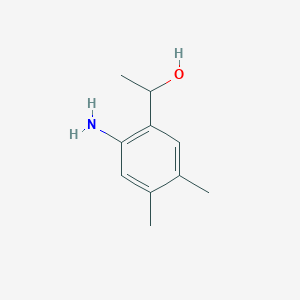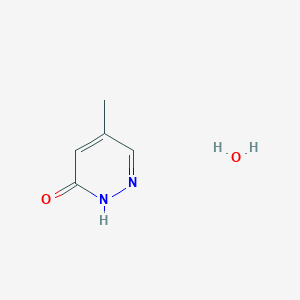![molecular formula C19H21IN2O B12970612 Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is a radiolabeled compound used primarily in scientific research. The compound is known for its application in imaging studies, particularly in the field of nuclear medicine. The presence of the radioactive iodine isotope (125i) allows for the tracking and visualization of biological processes in vivo.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the iodination of a precursor compound. One common method is the Iodogen method, which uses Iodogen as an oxidizing agent to introduce the radioactive iodine into the molecule. The reaction is carried out in an organic solvent, and the reaction mixture is kept at low temperatures to ensure the stability of the radioactive iodine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The use of automated synthesis modules is common to minimize radiation exposure to personnel and to ensure reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the radioactive iodine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amide derivatives.
Applications De Recherche Scientifique
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is widely used in scientific research, particularly in the following areas:
Nuclear Medicine: Used as a radiotracer for imaging studies, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Neuroscience: Employed in the study of neurotransmitter systems and receptor binding in the brain.
Mécanisme D'action
The mechanism of action of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- involves its binding to specific molecular targets, such as receptors or enzymes. The radioactive iodine allows for the detection and quantification of the compound’s binding in vivo. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide Derivatives: Other benzamide derivatives with different substituents on the aromatic ring.
Radiolabeled Compounds: Compounds labeled with other radioactive isotopes, such as fluorine-18 or carbon-11.
Uniqueness
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is unique due to the presence of the radioactive iodine isotope, which provides high sensitivity and specificity for imaging studies. Its ability to bind to specific molecular targets makes it a valuable tool in various fields of scientific research .
Propriétés
Formule moléculaire |
C19H21IN2O |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-4-(125I)iodanylbenzamide |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)/i20-2 |
Clé InChI |
HELCSESNNDZLFM-STTHPYEQSA-N |
SMILES isomérique |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)[125I])CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







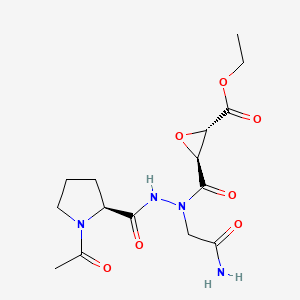
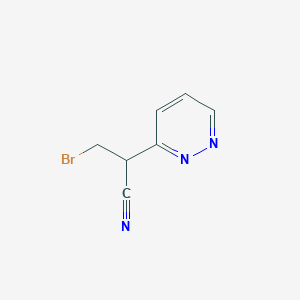
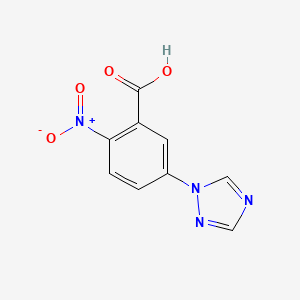
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
